3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)-
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Overview
Description
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a decahydroisoquinoline core, a tetrazole moiety, and an ester functional group. The stereochemistry of the compound is specified by the (3S,4aR,6R,8aR) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the decahydroisoquinoline core, the introduction of the tetrazole moiety, and the esterification process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism by which 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Isoquinolinecarboxylic acid derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.
Tetrazole-containing compounds: These compounds contain the tetrazole moiety and may have similar biological activities.
Ester derivatives: Compounds with ester functional groups that may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- lies in its specific combination of structural features and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
620113-98-6 |
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Molecular Formula |
C19H33N5O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-ethylbutyl (3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H33N5O2/c1-3-13(4-2)12-26-19(25)17-10-16-9-14(5-7-15(16)11-20-17)6-8-18-21-23-24-22-18/h13-17,20H,3-12H2,1-2H3,(H,21,22,23,24)/t14-,15+,16-,17+/m1/s1 |
InChI Key |
NHYHKMQUHRGUEH-TWMKSMIVSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)CCC3=NNN=N3 |
Canonical SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)CCC3=NNN=N3 |
Origin of Product |
United States |
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